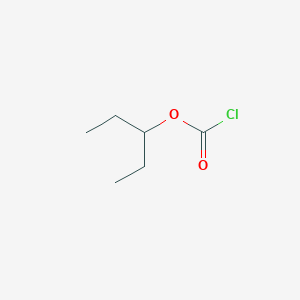
pentan-3-yl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pentan-3-yl chloroformate, also known as carbonochloridic acid, pentyl ester, is an organic compound with the molecular formula C6H11ClO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is part of the chloroformate family, which are esters of chloroformic acid. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: pentan-3-yl chloroformate can be synthesized through the reaction of pentanol with phosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The process involves bubbling phosgene into a solution of pentanol in a solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of 3-pentyl chloroformate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the need to handle it under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: pentan-3-yl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Esterification Reactions: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, the reaction is typically conducted in the presence of a base to absorb the HCl byproduct.
Alcohols: For esterification, the reaction is carried out with an alcohol in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, the reaction is performed with carboxylic acids under basic conditions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Applications De Recherche Scientifique
pentan-3-yl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of intermediates and derivatives.
Biology: Used in the derivatization of biological molecules for analysis by gas chromatography/mass spectrometry.
Industry: Employed in the synthesis of agricultural intermediates and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-pentyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include functional groups like hydroxyl, amino, and carboxyl groups, leading to the formation of carbamates, esters, and anhydrides .
Comparaison Avec Des Composés Similaires
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions but with different reactivity and volatility.
Ethyl Chloroformate: Another chloroformate ester with slightly different physical properties and reactivity.
Benzyl Chloroformate: Used for introducing protecting groups in organic synthesis.
Uniqueness of 3-Pentyl Chloroformate: pentan-3-yl chloroformate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its reactivity and applications are tailored to the synthesis of specific intermediates and derivatives that are not as efficiently produced using other chloroformates .
Propriétés
Formule moléculaire |
C6H11ClO2 |
|---|---|
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
pentan-3-yl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
QUZQVZBZYLHJGX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















